4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid is a complex organic compound recognized for its unique chemical structure and potential applications in scientific research. This compound, with the molecular formula and a molecular weight of approximately 415.27 g/mol, is classified under hydrazides and benzoic acid derivatives. It is particularly noted as an impurity of the anti-inflammatory drug indomethacin, which highlights its relevance in pharmaceutical contexts .
The synthesis of 4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid typically involves multi-step organic reactions. A common synthetic route begins with the preparation of 4-chlorobenzoyl chloride, which is reacted with 4-methoxyphenylhydrazine to form a hydrazide intermediate. This intermediate is then subjected to further reactions with benzoic acid derivatives under controlled conditions to yield the final product.
The compound can participate in various chemical reactions typical of hydrazides and aromatic compounds. These may include:
The specific reaction conditions (temperature, pH, solvent) can significantly influence the yield and purity of the product. Understanding these parameters is essential for optimizing synthesis in both laboratory and industrial settings .
The mechanism of action for 4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid is primarily explored in biological contexts. It has been studied for potential antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets within cells.
Research indicates that compounds with similar structures often exhibit inhibitory effects on certain enzymes or pathways involved in disease processes, although detailed mechanistic studies specific to this compound are still ongoing .
4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid has diverse applications in scientific research:
This compound's unique properties make it a subject of interest across multiple scientific disciplines, highlighting its importance in both research and industrial applications.
The systematic IUPAC name for this compound is 4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide benzoic acid, reflecting its three core structural components:
Common synonyms include:
The compound has the unified molecular formula C₂₁H₁₆Cl₂N₂O₃ as confirmed by multiple chemical databases and suppliers [1] [2] [6]. Its molecular weight is 415.27 g/mol, calculated based on the atomic composition:
The core structure consists of a benzoic acid group substituted at the 4-position with chlorine. Attached via a hydrazide linkage (–NH–N(C=O)–) are two aromatic rings:
The SMILES notation COc1ccc(cc1)N(NC(=O)c2ccc(Cl)cc2)C(=O)c3ccc(Cl)cc3 [2] [4] explicitly defines atomic connectivity. The 3D conformation features rotational constraints around the hydrazide bonds, creating potential steric interactions between the ortho-substituted aryl groups. This configuration is significant as a synthetic intermediate and pharmaceutical impurity [6].
Physicochemical Properties
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: